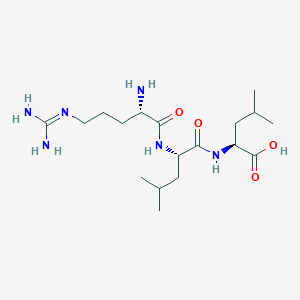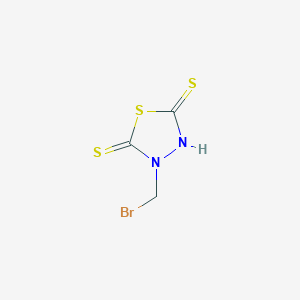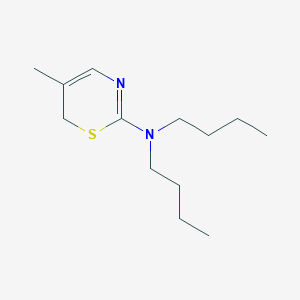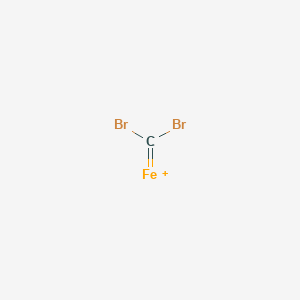
(Dibromomethylidene)iron(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dibromomethylidene)iron(1+) is a coordination compound featuring iron in a +1 oxidation state, coordinated with a dibromomethylidene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Dibromomethylidene)iron(1+) typically involves the reaction of iron precursors with dibromomethylidene ligands under controlled conditions. One common method is the reaction of iron pentacarbonyl with dibromomethane in the presence of a base, which facilitates the formation of the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for (Dibromomethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Dibromomethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or even elemental iron.
Substitution: Ligand substitution reactions can occur, where the dibromomethylidene ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or other ligands in excess.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) or iron(II) species.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Its unique electronic properties may be explored for potential biological applications, such as enzyme mimetics.
Medicine: Research into its potential use in medical imaging or as a therapeutic agent is ongoing.
Industry: The compound could be used in the development of new materials with specific electronic or magnetic properties.
Wirkmechanismus
The mechanism by which (Dibromomethylidene)iron(1+) exerts its effects is largely dependent on its electronic structure and the nature of its interactions with other molecules. The iron center can participate in redox reactions, facilitating electron transfer processes. The dibromomethylidene ligand can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Iron(II) complexes: Such as ferrous sulfate, which is commonly used in various applications.
Iron(III) complexes: Like ferric chloride, known for its use in water treatment and as a catalyst.
Organometallic iron compounds: Including ferrocene, which has revolutionized organometallic chemistry.
Uniqueness: (Dibromomethylidene)iron(1+) is unique due to its specific ligand environment and the +1 oxidation state of iron, which is less common compared to the more stable +2 and +3 states
Eigenschaften
CAS-Nummer |
90143-39-8 |
|---|---|
Molekularformel |
CBr2Fe+ |
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
dibromomethylideneiron(1+) |
InChI |
InChI=1S/CBr2.Fe/c2-1-3;/q;+1 |
InChI-Schlüssel |
XIEYIUOBZMQCBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[Fe+])(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



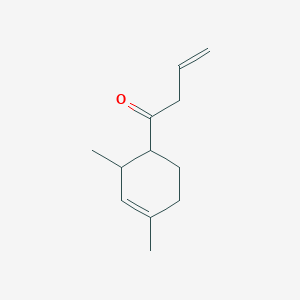

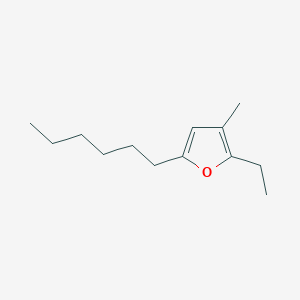
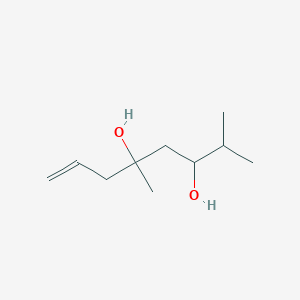

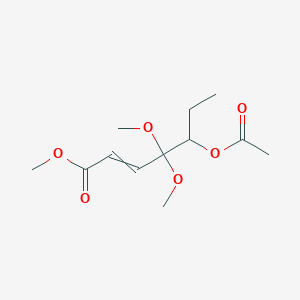
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
